
Styrene methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Styrene methanol is an organic compound that is a derivative of styrene, a key building-block chemical used in the production of polymers. This compound is produced through the side-chain alkylation of toluene with methanol. This compound has significant application value in various industries, including the production of polymers and other chemical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Styrene methanol is typically synthesized through the side-chain alkylation of toluene with methanol. This process involves the use of various catalysts, including modified X zeolite catalysts, composite zeolite catalysts, carbon-based catalysts, metal oxide catalysts, and N-doped catalysts . The reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of fixed-bed reactors and membrane processes for the separation of reaction products. The optimization of reactors and reaction conditions, such as temperature and pressure, is crucial for maximizing the yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Styrene methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to other derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include ethylbenzene, formaldehyde, and other derivatives. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Styrene methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and chemical intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound and its derivatives.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of styrene methanol involves its interaction with various molecular targets and pathways. The compound can undergo side-chain alkylation reactions, leading to the formation of various products. The specific molecular targets and pathways involved depend on the reaction conditions and the presence of catalysts .
Comparación Con Compuestos Similares
Similar Compounds
Styrene methanol can be compared with other similar compounds, such as:
Ethylbenzene: An organic compound with the chemical formula C₆H₅CH₂CH₃, used in the production of styrene.
Phenylethylene: Another name for styrene, highlighting its vinyl group as a substituent on benzene.
Uniqueness
This compound is unique due to its specific synthetic route involving the side-chain alkylation of toluene with methanol. This process offers a potential one-step alternative to the conventional two-step route for producing styrene, making it a valuable compound in various industrial applications .
Propiedades
Número CAS |
444843-35-0 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
methanol;styrene |
InChI |
InChI=1S/C8H8.CH4O/c1-2-8-6-4-3-5-7-8;1-2/h2-7H,1H2;2H,1H3 |
Clave InChI |
DXYFFDHUTOBVEK-UHFFFAOYSA-N |
SMILES canónico |
CO.C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


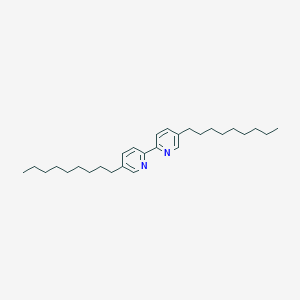
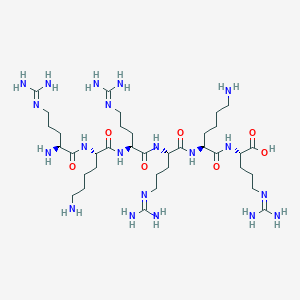

![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
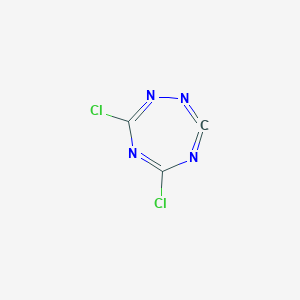
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
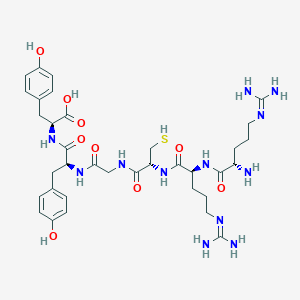
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
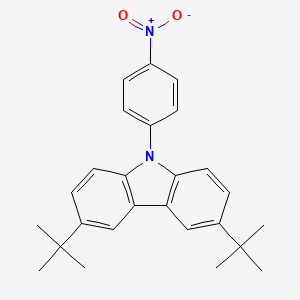
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
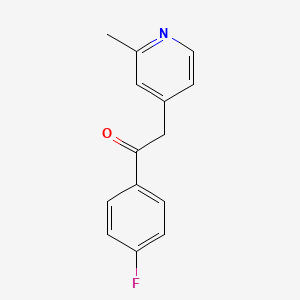

![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
